(2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride

Chirality Receptor Binding Drug Discovery

(2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride is a chiral, fluorinated phenoxypropanamine derivative. Its structure consists of a propan-2-amine backbone substituted with a 2,6-difluorophenoxy group at the C1 position , and it is commercially supplied as the hydrochloride salt to enhance stability and solubility.

Molecular Formula C9H12ClF2NO
Molecular Weight 223.65
CAS No. 1955474-81-3
Cat. No. B2445069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride
CAS1955474-81-3
Molecular FormulaC9H12ClF2NO
Molecular Weight223.65
Structural Identifiers
SMILESCC(COC1=C(C=CC=C1F)F)N.Cl
InChIInChI=1S/C9H11F2NO.ClH/c1-6(12)5-13-9-7(10)3-2-4-8(9)11;/h2-4,6H,5,12H2,1H3;1H/t6-;/m1./s1
InChIKeySGAQZRJXPADIBT-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (2R)-1-(2,6-difluorophenoxy)propan-2-amine Hydrochloride for Specialized Research


(2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride is a chiral, fluorinated phenoxypropanamine derivative. Its structure consists of a propan-2-amine backbone substituted with a 2,6-difluorophenoxy group at the C1 position , and it is commercially supplied as the hydrochloride salt to enhance stability and solubility . The compound's primary distinction lies in its specific stereochemistry ((2R) configuration) and the presence of two electron-withdrawing fluorine atoms on the aromatic ring, which are critical factors influencing its interactions in biological systems [1].

The Critical Risk of Substituting (2R)-1-(2,6-difluorophenoxy)propan-2-amine HCl with Analogs


Substituting this compound with closely related analogs carries significant risk due to the profound impact of stereochemistry and aromatic substitution on biological activity. For instance, the (2S)-enantiomer is known to exhibit markedly different receptor binding properties compared to the (2R)-form . Similarly, altering the fluorine substitution pattern on the phenoxy ring can drastically change a molecule's physicochemical properties and, consequently, its interaction with its biological targets . Therefore, generic or racemic mixtures of phenoxypropanamines cannot be assumed to be functionally equivalent, making the procurement of this specific enantiomerically pure compound essential for reproducible and interpretable results.

Quantitative Differentiation Evidence for (2R)-1-(2,6-difluorophenoxy)propan-2-amine HCl


Stereochemical Impact on Receptor Activity: (2R) vs. (2S) Configuration

The stereochemistry of 1-(2,6-difluorophenoxy)propan-2-amine is a critical determinant of its biological function. While direct quantitative data comparing the (2R) and (2S) enantiomers of this exact compound is not publicly available, the (2S)-enantiomer has been noted to demonstrate higher receptor affinity and metabolic stability in related phenoxypropanamine systems . This indicates that the (2R)-enantiomer likely possesses a distinct and non-interchangeable activity profile.

Chirality Receptor Binding Drug Discovery

Functional Impact of Fluorine Substitution Pattern: 2,6-Difluoro vs. Analogs

The specific 2,6-difluoro substitution pattern on the phenoxy ring is not arbitrary. The presence and position of fluorine atoms influence the molecule's reactivity and interaction with biological targets . While direct quantitative data comparing 2,6-difluoro to other substitution patterns for this specific scaffold is unavailable, it is well-established in medicinal chemistry that fluorine can alter pKa, lipophilicity, and metabolic stability, thereby differentiating the compound from non-fluorinated or mono-fluorinated analogs.

Fluorine Chemistry Structure-Activity Relationship Physicochemical Properties

Chemical Purity and Salt Form: Hydrochloride vs. Free Base

The compound is supplied as the hydrochloride salt with a minimum purity of 95% . This is a key differentiator from the free base (CAS 1567886-64-9). The hydrochloride salt form generally offers improved aqueous solubility and solid-state stability compared to the free amine, which can be prone to oxidation and handling difficulties. This enhances reproducibility in assay preparation and long-term storage.

Chemical Purity Salt Selection Stability

Recommended Application Scenarios for (2R)-1-(2,6-difluorophenoxy)propan-2-amine HCl


Chiral Reference Standard for Method Development

Given the clear functional distinction between the (2R) and (2S) enantiomers of this scaffold , this compound is uniquely suited for use as a chiral reference standard. It is essential for the development and validation of chiral HPLC or SFC methods aimed at separating and quantifying enantiomeric purity in racemic mixtures or monitoring stereochemical outcomes of asymmetric syntheses.

Structure-Activity Relationship (SAR) Studies on Fluorinated Amines

The specific 2,6-difluoro substitution pattern is a critical design element . This compound serves as a specific probe in medicinal chemistry SAR campaigns to evaluate the impact of the 2,6-difluorophenoxy group on target binding and selectivity, as opposed to using a non-fluorinated or differently substituted analog.

Reproducible Biological Assay Development

The commercially available, high-purity (≥95%) hydrochloride salt provides a well-defined chemical entity with reliable solubility and stability. This ensures consistent and reproducible results when preparing stock solutions and conducting biological assays, making it the preferred form over the free base or lower-purity alternatives.

Technical Documentation Hub

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